2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring can be formed by the cyclization of cysteine or its derivatives with carbonyl compounds.
Coupling Reactions: The indole and thiazolidine intermediates are then coupled with a benzamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)isonicotinamide
- 4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide
Uniqueness
2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific combination of indole, thiazolidine, and benzamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H12ClN3O3S2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12ClN3O3S2/c1-22-13-9-5-3-7-11(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)10-6-2-4-8-12(10)20/h2-9H,1H3,(H,21,24)/b15-14- |
InChI Key |
ZVSSIGIEBDIIPG-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C1=O |
Origin of Product |
United States |
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